molecular formula C13H19O4P B14256394 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 185056-84-2

2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14256394
CAS No.: 185056-84-2
M. Wt: 270.26 g/mol
InChI Key: NAASRDMJJJPORH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phenyl-substituted phosphorochloridate with 2,2-dimethylpropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

Phosphorochloridate+2,2-Dimethylpropanol2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one\text{Phosphorochloridate} + \text{2,2-Dimethylpropanol} \rightarrow \text{this compound} Phosphorochloridate+2,2-Dimethylpropanol→2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in the dioxaphospholane ring can be oxidized to form phosphine oxides.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropoxy)-4-methyl-1,3,2lambda~5~-dioxaphospholan-2-one
  • 2-(2,2-Dimethylpropoxy)-4-ethyl-1,3,2lambda~5~-dioxaphospholan-2-one
  • 2-(2,2-Dimethylpropoxy)-4-isopropyl-1,3,2lambda~5~-dioxaphospholan-2-one

Uniqueness

2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.

Properties

CAS No.

185056-84-2

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)-4-phenyl-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C13H19O4P/c1-13(2,3)10-16-18(14)15-9-12(17-18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

NAASRDMJJJPORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP1(=O)OCC(O1)C2=CC=CC=C2

Origin of Product

United States

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